molecular formula C11H14N3+ B14674745 Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)- CAS No. 33622-76-3

Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-

Cat. No.: B14674745
CAS No.: 33622-76-3
M. Wt: 188.25 g/mol
InChI Key: ADOGRHNJEKVFAC-UHFFFAOYSA-N
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Description

Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)- is an organic compound that belongs to the class of diazonium salts These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring The specific structure of Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)- includes a benzene ring substituted with a methyl group at the 3-position and a pyrrolidinyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)- typically involves the diazotization of an aromatic amine. The process begins with the preparation of the corresponding aromatic amine, 3-methyl-4-(1-pyrrolidinyl)aniline. This amine is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt .

Industrial Production Methods

In an industrial setting, the production of diazonium salts like Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)- is carried out in large-scale reactors with precise control over temperature and pH. The aromatic amine is dissolved in an acidic medium, and sodium nitrite is added slowly to ensure the controlled formation of the diazonium salt. The reaction mixture is maintained at low temperatures to prevent decomposition of the diazonium compound .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)- primarily involves the formation of a highly reactive diazonium ion. This ion can undergo various substitution reactions, where the diazonium group is replaced by other nucleophiles. The reactivity of the diazonium ion is attributed to the excellent leaving group ability of nitrogen gas (N₂), which is released during the reaction . This makes the diazonium ion a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Properties

CAS No.

33622-76-3

Molecular Formula

C11H14N3+

Molecular Weight

188.25 g/mol

IUPAC Name

3-methyl-4-pyrrolidin-1-ylbenzenediazonium

InChI

InChI=1S/C11H14N3/c1-9-8-10(13-12)4-5-11(9)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3/q+1

InChI Key

ADOGRHNJEKVFAC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+]#N)N2CCCC2

Origin of Product

United States

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